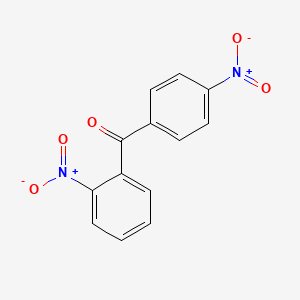

(2-Nitrophenyl)(4-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Nitrophenyl)(4-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two nitrophenyl groups attached to a central methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-nitrobenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Reduction: (2-Aminophenyl)(4-aminophenyl)methanone.

Oxidation: Corresponding nitro derivatives.

Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Enzymatic Activity

Recent studies have shown that derivatives of nitrophenyl scaffolds, including (2-nitrophenyl)(4-nitrophenyl)methanone, serve as promising inhibitors of specific enzymes. For instance, compounds based on the (2-nitrophenyl)methanol scaffold were identified as effective inhibitors of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa, which is crucial for bacterial communication and biofilm formation. These inhibitors demonstrated significant anti-biofilm activity, making them potential candidates for combating antibiotic resistance in pathogenic bacteria .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on related compounds have provided insights into the molecular modifications that enhance inhibitory potency. For example, variations in substituents on the nitrophenyl moieties were systematically evaluated to optimize their biochemical activity. The presence of the nitro group was found to be essential for maintaining activity, while modifications at other positions led to variations in efficacy and selectivity against target enzymes .

Antimicrobial Research

Case Study: Antibacterial Activity

A comprehensive study investigated the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The compound exhibited notable inhibitory effects, demonstrating synergy when tested in combination with conventional antibiotics. This suggests its potential use as an adjunct therapy in treating resistant infections.

Anticancer Research

Case Study: Cytotoxic Effects on Cancer Cells

Another significant application of this compound lies in its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) cells. The mechanism involves the activation of caspases, leading to increased cell death rates compared to untreated controls. Such findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Toxicological Studies

Safety Profile Assessment

The safety profile of this compound has been evaluated through various toxicological assays. Initial results indicate low acute toxicity; however, further investigations into chronic exposure effects are warranted. The Ames test for mutagenicity showed no significant increase in revertant colonies at high doses, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

(4-Nitrophenyl)(phenyl)methanone: Similar structure but with only one nitro group.

(2-Aminophenyl)(4-nitrophenyl)methanone: Similar structure with an amino group instead of a nitro group.

(2-Nitrophenyl)(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

(2-Nitrophenyl)(4-nitrophenyl)methanone is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. This dual nitro substitution makes it a valuable compound for studying redox reactions and exploring its applications in various fields.

Biological Activity

(2-Nitrophenyl)(4-nitrophenyl)methanone is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features two nitrophenyl groups attached to a central carbonyl group, which contributes to its chemical reactivity. Its molecular formula is C13H9N2O3 with a molecular weight of approximately 241.22 g/mol. The presence of nitro groups enhances its electron-withdrawing properties, influencing its interactions with biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : Studies indicate that the compound can inhibit key enzymes involved in metabolic pathways, such as PqsD in Pseudomonas aeruginosa, which is essential for quorum sensing and biofilm formation .

- Protein Interactions : The nitrophenyl groups can form strong interactions with proteins, influencing their activity and stability. This is particularly relevant in the context of diseases involving protein aggregation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| PACA2 (Pancreatic) | 53.5 | Mild to Strong |

| A549 (Lung) | 34.9 | Considerable |

The compound showed better activity than doxorubicin in some cases, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, likely due to its ability to disrupt bacterial biofilms and inhibit growth through enzyme inhibition .

Case Studies

- Study on PqsD Inhibition : A comprehensive study highlighted the inhibitory effects of this compound on PqsD, showcasing its potential as an anti-infective agent. The study established a structure-activity relationship (SAR), leading to the design of more effective derivatives .

- Cytotoxicity Evaluation : In vitro assays revealed that several derivatives of the compound exhibited notable cytotoxicity against pancreatic cancer cell lines, with specific compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for (2-Nitrophenyl)(4-nitrophenyl)methanone, and how can reaction conditions be optimized for yield?

Basic Research Question

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a nitro-substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For this compound, sequential nitration and acylation steps may be required to introduce nitro groups at specific positions. Key variables include:

- Catalyst selection : Anhydrous AlCl₃ is standard, but FeCl₃ or ionic liquids can alter regioselectivity .

- Temperature control : Exothermic reactions require gradual reagent addition at 0–5°C to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

Methodological Insight : Design of Experiments (DOE) can optimize parameters like molar ratios, solvent polarity, and reaction time. Kinetic studies via in-situ IR or HPLC help track intermediate formation .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹). Compare with NIST reference spectra to confirm functional groups .

- ¹³C-NMR : Distinguishes between aromatic carbons adjacent to nitro groups (deshielded, ~125–140 ppm) and the ketone carbon (~190 ppm). DEPT-135 clarifies hybridization states .

- X-ray Crystallography : Resolves steric effects from nitro substituents and confirms dihedral angles between aromatic rings, critical for understanding electronic conjugation .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals and detect steric hindrance effects from nitro groups .

Q. What thermodynamic parameters are critical for predicting the stability and reactivity of this compound?

Basic Research Question

NIST-derived thermochemical data include:

- ΔfH° (Enthalpy of formation) : Calculated via calorimetry or computational methods (e.g., DFT). Nitro groups increase stability but reduce solubility.

- ΔrG° (Gibbs free energy) : Determines feasibility of reactions (e.g., reduction of nitro groups to amines). Negative values favor spontaneity .

Advanced Insight : Contradictions in ΔrH° values across studies may arise from differences in solvent polarity or measurement techniques (e.g., bomb calorimetry vs. computational simulations). Validate using high-purity samples and replicate conditions .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

Conflicting bioactivity results (e.g., anti-viral vs. antifungal efficacy) often stem from:

- Assay variability : Cell-line specificity (e.g., Candida strains in ) or incubation times .

- Nitro group reduction : Metabolites may exhibit different activities. Use LC-MS to track degradation products .

Methodological Approach :

Standardize assays with positive controls (e.g., ribavirin for anti-viral tests).

Perform molecular docking to predict binding affinities to target proteins (e.g., viral proteases) .

Q. What strategies mitigate steric hindrance during functionalization of the methanone core?

Advanced Research Question

Nitro groups at the 2- and 4-positions create steric challenges for further derivatization:

- Protection/deprotection : Temporarily reduce nitro groups to amines for easier functionalization, then re-oxidize.

- Microwave-assisted synthesis : Enhances reaction rates and selectivity under controlled thermal conditions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .

Case Study : notes that halogenated analogs require careful optimization of base strength (e.g., K₂CO₃ vs. DBU) to avoid decomposition.

Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?

Advanced Research Question

DFT calculations predict:

- Electron-withdrawing effects : Nitro groups lower LUMO energy, enhancing electrophilicity for nucleophilic attacks.

- Charge distribution : AIM (Atoms in Molecules) analysis identifies sites prone to redox reactions .

Validation : Compare computed IR/NMR spectra with experimental data to refine force-field parameters .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

Poor crystallinity due to nitro group steric effects:

- Co-crystallization : Use co-formers (e.g., carboxylic acids) to improve lattice stability.

- Slow evaporation : Employ mixed solvents (e.g., chloroform/methanol) for gradual crystal growth .

Data Source : Single-crystal X-ray structures of related compounds ( ) provide reference metrics for unit-cell parameters.

Properties

Molecular Formula |

C13H8N2O5 |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

(2-nitrophenyl)-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C13H8N2O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-8H |

InChI Key |

FHWMEUDUPATLNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.